molecular formula C12H7Cl2F3N2S B2510083 3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 478048-57-6

3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2510083
CAS No.: 478048-57-6
M. Wt: 339.16
InChI Key: WZYAQKSSNRAWCO-UHFFFAOYSA-N
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Description

3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is a sophisticated chemical intermediate designed for research and development in the agrochemical and pharmaceutical industries. Its structure incorporates a disubstituted pyridine core featuring both chloro and trifluoromethyl groups, a configuration recognized for imparting unique biological activity and enhancing physicochemical properties . The presence of the trifluoromethyl group is a key feature, as it acts as a strong electron-withdrawing group that can significantly influence a compound's lipophilicity, metabolic stability, and biomolecular binding affinity . The molecule also contains a pyridinylmethylsulfanyl bridge, offering a potential site for further chemical modification and exploration of structure-activity relationships. Research Applications and Value: This compound is of significant interest for the synthesis of novel active ingredients. Trifluoromethylpyridine (TFMP) derivatives are established as key structural motifs in more than 20 launched agrochemicals and several approved pharmaceuticals . In agrochemical research, TFMP-based compounds are found in various pesticide classes, including herbicides, insecticides, and fungicides. For instance, sulfoxaflor, an insecticide that targets sap-feeding pests, is based on a 6-(trifluoromethyl)pyridine scaffold, demonstrating the real-world application of such intermediates . In pharmaceutical research, the trifluoromethyl group is a critical pharmacophore in many FDA-approved drugs, where it is used to improve potency, optimize pharmacokinetic profiles, and enhance metabolic stability . The specific substitution pattern on this molecule makes it a valuable building block for medicinal chemists working in these areas. Intended Use: This product is intended for research and development purposes only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-2-[(6-chloropyridin-3-yl)methylsulfanyl]-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2S/c13-9-3-8(12(15,16)17)5-19-11(9)20-6-7-1-2-10(14)18-4-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYAQKSSNRAWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a pyridine ring substituted at positions 2, 3, and 5 with a [(6-chloro-3-pyridinyl)methyl]sulfanyl group, chlorine, and trifluoromethyl group, respectively. The electron-withdrawing nature of the trifluoromethyl and chloro substituents directs electrophilic substitution to specific positions, while the steric bulk of the sulfanyl moiety necessitates careful selection of coupling reagents.

Regioselectivity challenges arise during sequential functionalization, particularly in avoiding over-halogenation or undesired side reactions. The trifluoromethyl group, often introduced via halogen exchange or direct fluorination, requires inert conditions to prevent decomposition. Furthermore, the sulfanyl group’s susceptibility to oxidation demands anaerobic environments or protective strategies during synthesis.

Synthetic Strategies and Methodological Frameworks

Core Pyridine Functionalization

The trifluoromethyl group at position 5 is typically introduced early in the synthesis. Patent CN106349159A demonstrates that 2,3-dichloro-5-trifluoromethylpyridine serves as a versatile intermediate for further substitution. In this scaffold, the chlorine at position 2 exhibits higher reactivity toward nucleophilic displacement compared to position 3, enabling selective functionalization.

Trifluoromethyl Group Installation

The trifluoromethyl group is introduced via radical trifluoromethylation or halogen exchange. For example, 3-picoline derivatives undergo chlorination followed by fluorination using agents like HF or SF4. Alternatively, Ullmann-type couplings with Cu-mediated trifluoromethylation achieve moderate yields but require stringent temperature control.

Sulfanyl Group Introduction

The [(6-chloro-3-pyridinyl)methyl]sulfanyl moiety is incorporated via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

SNAr Approach

Using 2,3-dichloro-5-trifluoromethylpyridine as the substrate, displacement of the position 2 chlorine with a thiolate nucleophile derived from 6-chloro-3-pyridinylmethanethiol proceeds under basic conditions. The patent method employs 4-dimethylaminopyridine (DMAP) as an activator in acetone or dichloromethane, achieving yields >85%. Critical parameters include:

  • Solvent : Dichloromethane’s low water solubility facilitates phase separation, minimizing solvent loss.
  • Temperature : Reactions conducted at 0–25°C prevent thiol oxidation.
  • Stoichiometry : A 1.1:1 molar ratio of thiolate to pyridine substrate balances conversion and side-product formation.
Cross-Coupling Methods

Palladium-catalyzed couplings, such as Buchwald-Hartwig amination adapted for sulfur nucleophiles, offer an alternative. However, catalyst poisoning by sulfur remains a limitation, necessitating ligands like XPhos or SPhos to stabilize the metal center.

Chlorine Retention and Final Functionalization

The chlorine at position 3 is retained throughout the synthesis due to its lower reactivity. Post-synthetic purification involves acid-base extraction to remove unreacted thiols, followed by vacuum distillation or column chromatography.

Stepwise Preparation Methods

Method A: Sequential Halogen Displacement

Step 1 : Synthesis of 2,3-dichloro-5-trifluoromethylpyridine

  • Substrate : 3-Picoline derivatives
  • Reagents : Cl2 (g) for chlorination, SF4 for fluorination.
  • Conditions : 120°C, 48h, autoclave.
  • Yield : 70–75%.

Step 2 : Sulfanyl Group Installation

  • Substrate : 2,3-dichloro-5-trifluoromethylpyridine
  • Reagents : 6-Chloro-3-pyridinylmethanethiol, DMAP, K2CO3
  • Solvent : Dichloromethane/H2O (5:1 v/v)
  • Conditions : 25°C, 4h.
  • Yield : 86%.

Step 3 : Purification

  • Procedure : Acidic wash (HCl, pH 2–4), followed by vacuum distillation.
  • Purity : >98% (GC-MS).

Method B: One-Pot Tandem Functionalization

This approach condenses steps by leveraging in situ generation of the thiolate nucleophile:

  • Reagents : 2,3-dichloro-5-trifluoromethylpyridine, 6-chloro-3-pyridinylmethanol, Lawesson’s reagent (thiolation agent)
  • Solvent : Toluene
  • Conditions : Reflux, 6h
  • Yield : 78%.

Comparative Analysis of Methodologies

Parameter Method A Method B
Yield 86% 78%
Solvent Toxicity Low (CH2Cl2) Moderate (Toluene)
Reaction Time 4h 6h
Scalability Industrial Lab-scale
By-products Minimal Thioether derivatives

Method A’s use of dichloromethane aligns with industrial safety standards, while Method B’s one-pot strategy reduces intermediate isolation steps.

Environmental and Industrial Considerations

The patent emphasizes solvent recycling: dichloromethane is recovered via distillation (>90% efficiency), reducing waste. Cyanide-free methodologies, as adapted from CN106349159A, eliminate heavy metal waste, addressing regulatory constraints.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic conditions.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Iron powder, sodium borohydride.

    Nucleophiles: Amines, alkoxides.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether linkage.

    Amines: Resulting from the reduction of nitro groups.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of trifluoromethyl pyridines exhibit notable anticancer properties. Research has shown that compounds similar to 3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. For instance, a study found that certain trifluoromethyl pyrimidine derivatives demonstrated moderate anticancer activities at concentrations as low as 5 μg/ml, suggesting a potential role for this compound in cancer therapeutics .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro assays have shown that it can inhibit the growth of several fungal pathogens, such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings are crucial for developing new antifungal agents, especially in agriculture where fungal diseases pose a significant threat to crop yields .

Insecticidal Activity

In addition to its antifungal properties, this compound has been tested for insecticidal activity against pests like Spodoptera frugiperda and Mythimna separata. The compound exhibited varying levels of effectiveness, making it a candidate for further development as an insecticide .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the trifluoromethyl group is particularly noteworthy as it enhances the lipophilicity and biological activity of the compound. The ability to modify the pyridine ring allows for the creation of a library of derivatives with tailored biological activities .

Table 1: Anticancer Activity of Trifluoromethyl Pyridine Derivatives

CompoundCell LineIC50 (μg/ml)Activity Level
Compound APC35Moderate
Compound BK5625Moderate
Compound CHeLa5Moderate
Compound DA5495Moderate

Table 2: Antifungal Activity Against Selected Pathogens

CompoundPathogenInhibition Rate (%)
3-Chloro-PyridineBotrytis cinerea96.76
3-Chloro-PyridineSclerotinia sclerotiorum82.73

Table 3: Insecticidal Activity Against Pests

CompoundPestMortality Rate (%)
3-Chloro-PyridineSpodoptera frugiperda90.0
3-Chloro-PyridineMythimna separata86.7

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the thioether linkage may participate in redox reactions. The chlorine atoms can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Sulfonyl vs. Sulfanyl Derivatives

  • Compound 7a ():
    • Structure: 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-(trifluoromethyl)pyridine.
    • Key Difference: Sulfonyl (-SO₂-) group replaces sulfanyl (-S-).
    • Impact:
  • Sulfonyl is more electron-withdrawing, reducing nucleophilicity compared to sulfanyl.
  • Lower yield (34.4%) due to synthetic complexity .
  • Higher melting point (95.5–98.0°C) than sulfanyl analogs .

Substituent Variations on the Aromatic Ring

  • Compound 7e ():
    • Structure: 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine.
    • Key Features: Nitro group and benzyloxy substituents.
    • Properties:
  • Higher melting point (122.1–124.8°C) due to polar nitro group.
  • Yield: 71.8%, indicating efficient synthesis .

  • Compound 7j ():

    • Structure: 3-Chloro-2-(4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine.
    • Key Feature: Dual chloro and trifluoromethoxy substituents.
    • Remarkable yield (91.5%), suggesting steric/electronic optimization in synthesis .

Heterocyclic vs. Aromatic Substituents

  • Compound 7b ():
    • Structure: 3-Chloro-2-(3-fluoro-4-((4-((trifluoromethyl)sulfonyl)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine.
    • Key Difference: Fluorine and trifluoromethanesulfonyl groups.
    • Impact:
  • Fluorine increases electronegativity, altering binding affinity.
  • ¹H NMR shifts (e.g., δ 7.71 ppm for aromatic protons) differ from the target compound .

  • 3-Chloro-2-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine ():

    • Structure: Pyrrolidine replaces sulfanyl group.
    • Molecular Weight: 250.65 g/mol (smaller than target compound).
    • Hazard: Classified as irritant , unlike sulfanyl analogs .

Alkoxy vs. Sulfanyl Derivatives

  • 3-Chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)pyridine ():
    • Key Feature: Alkoxy (-O-) substituent.
    • Properties:
  • Lower molecular weight (295.72 g/mol) and higher solubility in nonpolar solvents.
  • Purity: 95%, indicating stability under storage .

Biological Activity

3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine, with the CAS number 478048-57-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H7Cl2F3N2S
  • Molecular Weight : 339.17 g/mol
  • Purity : >90%

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. Research indicates that the compound exhibits a range of biological effects:

Antimicrobial Activity

Recent studies have shown that derivatives of pyridine compounds, including this specific structure, possess notable antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity .

Anticancer Properties

The compound's anticancer potential has also been explored. In vitro studies have reported that certain structural analogs can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action appears to involve apoptosis induction and disruption of microtubule assembly at concentrations around 20 µM .

The mechanisms through which this compound exerts its biological effects include:

  • Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridine derivatives against Staphylococcus aureus. The compound exhibited an MIC value comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating resistant bacterial infections .

Case Study 2: Anticancer Activity

In a separate investigation involving breast cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that treatment with the compound led to significant morphological changes in the cells and enhanced caspase-3 activity, confirming its role as an apoptosis-inducing agent .

Summary Table of Biological Activities

Biological ActivityMIC (µg/mL)Cell Line TestedMechanism
Antimicrobial3.12 - 12.5Staphylococcus aureusMicrotubule destabilization
AnticancerVariesMDA-MB-231Apoptosis induction

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